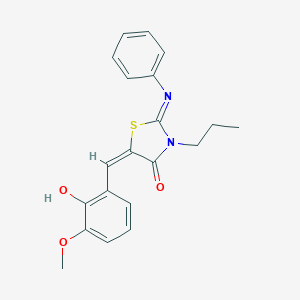
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a thiazolidine derivative compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as HL-235 and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are diverse. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. The compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments are numerous. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. The compound is also stable and can be stored for extended periods. However, the compound has some limitations in lab experiments. The compound is insoluble in water and requires the use of organic solvents for its preparation. This can limit its use in some experiments.
Direcciones Futuras
The future directions for the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are vast and varied. The compound has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to investigate the potential toxicological effects of the compound. Overall, the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide. This intermediate is then reacted with propyl bromide and potassium hydroxide to form 2-(2-hydroxy-3-methoxybenzylidene)-N-propylhydrazinecarbothioamide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
The scientific research application of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-diabetic properties by reducing inflammation and improving glucose metabolism.
Propiedades
Nombre del producto |
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C20H20N2O3S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)17(13-14-8-7-11-16(25-2)18(14)23)26-20(22)21-15-9-5-4-6-10-15/h4-11,13,23H,3,12H2,1-2H3/b17-13+,21-20? |
Clave InChI |
GHQKAXCGUHYHPR-AVZIYLOQSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298514.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B298519.png)